- Benzimidazole derivatives as inhibitors of leukotriene production and their preparation and use for the treatment of leukotriene-mediated diseases, World Intellectual Property Organization, , ,
Cas no 94514-21-3 (5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione)
94514-21-3 structure
Product Name:5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Numero CAS:94514-21-3
MF:C8H4FNO2
MW:165.121265411377
MDL:MFCD00627750
CID:1122593
PubChem ID:10899038
Update Time:2024-10-25
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-fluoro-1H-Isoindole-1,3(2H)-dione
- 1H-Isoindole-1,3(2H)-dione, 5-fluoro-
- 4-FLUOROPHTHALIMIDE
- 5-Fluoro-1H-isoindole-1,3(2H)-dione (ACI)
- 5-Fluoro-isoindole-1,3-dione
- 5-Fluoroisoindoline-1,3-dione
- 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
- Z1255487934
- AKOS005067070
- GS3910
- CS-0058047
- 94514-21-3
- DVDRUQOUGHIYCB-UHFFFAOYSA-N
- EN300-99458
- 5-FLUORO-2H-ISOINDOLE-1,3-DIONE
- MFCD00627750
- SB23057
- D84570
- SCHEMBL1953630
- UNII-HF76654PW9
- 5-fluoroisoindole-1,3-dione
- HF76654PW9
-
- MDL: MFCD00627750
- Inchi: 1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
- Chiave InChI: DVDRUQOUGHIYCB-UHFFFAOYSA-N
- Sorrisi: O=C1C2C(=CC(=CC=2)F)C(=O)N1
Proprietà calcolate
- Massa esatta: 165.02260653 g/mol
- Massa monoisotopica: 165.02260653 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 241
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 165.12
- XLogP3: 1.3
- Superficie polare topologica: 46.2Ų
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B440418-10mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B440418-50mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 50mg |
$ 160.00 | 2022-06-01 | ||
| TRC | B440418-100mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 100mg |
$ 250.00 | 2022-06-01 | ||
| eNovation Chemicals LLC | Y1238196-250mg |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 250mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238196-1g |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 1g |
$315 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238196-5g |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 5g |
$845 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-100MG |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 100MG |
¥ 475.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-250MG |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 250MG |
¥ 653.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-500MG |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 500MG |
¥ 5,121.00 | 2023-03-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-1G |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 1g |
¥ 1,867.00 | 2023-04-12 |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Urea Solvents: Toluene ; 16 h, reflux; reflux → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 2 h, 200 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of heterocyclic substituted phenyl methanones as inhibitors of the glycine transporter 1, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , 4-(Dimethylamino)pyridine , Copper sulfate ; 5 min, rt; rt → 0 °C
1.2 Reagents: Nitromethane ; 0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ; 24 h, 1 atm, 120 °C
1.2 Reagents: Nitromethane ; 0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ; 24 h, 1 atm, 120 °C
Riferimento
- Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides, Frontiers in Chemistry (Lausanne, 2020, 8,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Methanol ; 12 h, rt
Riferimento
- Direct Access to Cobaltacycles via C-H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles, Organic Letters, 2017, 19(19), 5348-5351
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Urea Solvents: Xylene ; overnight, rt → reflux
Riferimento
- Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Ammonia , Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Chlorobenzene , Water ; 4 h, 0.6 MPa, 110 °C
Riferimento
- Method for synthesizing phthalimide and benzene ring-substituted derivative thereof, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Formamide ; 22 °C; 2.5 h, 120 °C
Riferimento
- Mechanistic Studies on the Organocatalytic α-Chlorination of Aldehydes: The Role and Nature of Off-Cycle Intermediates, Angewandte Chemie, 2018, 57(36), 11683-11687
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Xylene ; 125 °C
Riferimento
- Synthesis, photophysical and thermal properties of 2,9,16,23-tetrafluoro substituted metallophthalocyanines, Materials Research Innovations, 2014, 18(5), 340-345
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Potassium fluoride Solvents: o-Xylene ; 130 °C
Riferimento
- Synthesis of 4-fluorophthalimide by Balz-Schieman, Jingxi Huagong, 2013, 30(9), 1077-1080
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Formamide ; 120 °C
Riferimento
- Preparation of substituted benzo[d]imidazo[2,1-b]thiazole-7-carboxamides as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer, United States, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; rt
1.2 reflux
1.2 reflux
Riferimento
- Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Part 2: Isoindoline containing inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4159-4162
Metodo di produzione 12
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials
- 4-Fluorophthalic anhydride
- Borate(1-),tetrafluoro-
- Formamide
- 5-fluoroindan-1-one
- 6-fluoro-2,3-dihydro-1H-inden-1-one
- Sulfate, hydrogen(8CI,9CI)
- Carbonyl[N-chloro-4-fluorobenzamidato(2-)-κC2,κN1][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]cobalt
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Numero d'ordine:A1095207
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:14
Prezzo ($):280.0/767.0
Email:sales@amadischem.com
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Letteratura correlata
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
94514-21-3 (5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione) Prodotti correlati
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):280.0/767.0